molecular formula C11H15NO2 B2810990 3-(Oxolan-2-ylmethoxy)aniline CAS No. 883536-26-3

3-(Oxolan-2-ylmethoxy)aniline

Cat. No.: B2810990
CAS No.: 883536-26-3
M. Wt: 193.246
InChI Key: NRQCUFIWUNCZBY-UHFFFAOYSA-N
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Description

3-(Oxolan-2-ylmethoxy)aniline: is an organic compound with the molecular formula C₁₂H₁₇NO₂ It is characterized by the presence of an aniline group substituted with an oxolan-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-2-ylmethoxy)aniline typically involves the following steps:

    Formation of Oxolan-2-ylmethanol: This can be achieved by the reduction of oxolan-2-one using a reducing agent such as sodium borohydride.

    Etherification: The oxolan-2-ylmethanol is then reacted with an appropriate halide (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to form oxolan-2-ylmethoxy.

    Nucleophilic Substitution: Finally, the oxolan-2-ylmethoxy is reacted with aniline under nucleophilic substitution conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-ylmethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.

Scientific Research Applications

3-(Oxolan-2-ylmethoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Oxolan-2-ylmethoxy)methyl]aniline
  • 3-(Oxolan-2-ylmethoxy)phenol
  • 3-(Oxolan-2-ylmethoxy)benzoic acid

Uniqueness

3-(Oxolan-2-ylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-9-3-1-4-10(7-9)14-8-11-5-2-6-13-11/h1,3-4,7,11H,2,5-6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQCUFIWUNCZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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